REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:13][C:14](=[O:17])[CH:15]=[CH2:16])[C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:2]C=C>C(Cl)Cl>[O:17]=[C:14]1[CH2:13][N:5]([C:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])[CH2:1][CH2:2][CH:16]=[CH:15]1
|
Name
|
tert-butyl N-but-3-enyl-N-(2-oxobut-3-enyl)carbamate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)N(C(OC(C)(C)C)=O)CC(C=C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
catalyst 1B
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 18° C. for 10 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (PE/EA=30/1, 20/1)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CCCN(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.02 mmol | |
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 64.17% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |